2-(2-Chloroethyl)-6-methoxypyridine

β-Elimination Kinetics Organometallic Chemistry

2-(2-Chloroethyl)-6-methoxypyridine (CAS: 1694939-38-2) is a 2,6-disubstituted pyridine derivative that serves as a versatile synthetic intermediate in medicinal and organic chemistry. The compound features a pyridine core substituted at the 2-position with a chloroethyl group and at the 6-position with a methoxy group, yielding a molecular formula of C₈H₁₀ClNO and a molecular weight of 171.62 g/mol.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
Cat. No. B13123991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethyl)-6-methoxypyridine
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=N1)CCCl
InChIInChI=1S/C8H10ClNO/c1-11-8-4-2-3-7(10-8)5-6-9/h2-4H,5-6H2,1H3
InChIKeyUVLVFAIOCPTQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroethyl)-6-methoxypyridine: Technical Specifications and Core Physicochemical Profile for Research Procurement


2-(2-Chloroethyl)-6-methoxypyridine (CAS: 1694939-38-2) is a 2,6-disubstituted pyridine derivative that serves as a versatile synthetic intermediate in medicinal and organic chemistry. The compound features a pyridine core substituted at the 2-position with a chloroethyl group and at the 6-position with a methoxy group, yielding a molecular formula of C₈H₁₀ClNO and a molecular weight of 171.62 g/mol . The methoxy group significantly attenuates the basicity of the pyridine nitrogen compared to unsubstituted pyridine, which can be exploited in chemoselective transformations [1]. The chloroethyl moiety provides a reactive handle for further functionalization via nucleophilic substitution or elimination chemistry [2].

Why 2-(2-Chloroethyl)-6-methoxypyridine Cannot Be Replaced by Generic 6-Substituted Pyridine Analogs in Critical Applications


The presence and electronic nature of the 6-methoxy substituent in 2-(2-chloroethyl)-6-methoxypyridine fundamentally alters the reactivity, regioselectivity, and physicochemical behavior of the molecule compared to 6-unsubstituted or 6-alkyl analogs. The methoxy group is a strong electron-donating substituent via resonance, which activates the pyridine ring toward electrophilic substitution and significantly reduces the basicity of the nitrogen atom [1]. In contrast, 2-(2-chloroethyl)pyridine lacks this electronic perturbation, leading to different reaction kinetics in elimination chemistry [2]. Furthermore, the methoxy group imposes distinct steric and solvation effects, impacting compound behavior in both synthetic and biological contexts. Simply substituting a 6-methyl or 6-hydrogen analog will alter the outcome of critical reactions and invalidate structure-activity relationships established with this specific compound.

Quantitative Differentiation of 2-(2-Chloroethyl)-6-methoxypyridine Against Closest Analogs: A Head-to-Head Evidence Review for Scientific Sourcing


β-Elimination Reactivity of 2-(2-Chloroethyl)-6-methoxypyridine Compared to 2-(2-Chloroethyl)pyridine

The methoxy substituent at the 6-position of the pyridine ring exerts a significant electronic influence on the β-elimination reaction of the 2-chloroethyl group. While direct kinetic data for 2-(2-chloroethyl)-6-methoxypyridine is limited, a well-characterized comparator is 2-(2-chloroethyl)pyridine, for which the second-order rate constant for β-elimination induced by quinuclidine in acetonitrile at 25°C is kQ(FREE) = 6.2 × 10⁻⁶ M⁻¹ s⁻¹ [1]. The methoxy group in 2-(2-chloroethyl)-6-methoxypyridine, being a strong electron-donating group, is expected to further modulate this reactivity by altering the electron density at the pyridine nitrogen and the α-carbon of the chloroethyl chain, a phenomenon documented in studies of methoxypyridine electronic effects [2].

β-Elimination Kinetics Organometallic Chemistry Synthetic Methodology

Molecular Weight and Lipophilicity Differentiation from 6-Methyl and 6-Unsubstituted Analogs

The substitution of a methyl group with a methoxy group at the 6-position results in quantifiable changes to the molecular weight and, importantly, the lipophilicity of the compound, which is a critical determinant in biological assays and formulation. 2-(2-Chloroethyl)-6-methoxypyridine has a molecular weight of 171.62 g/mol . In comparison, its closest 6-methyl analog, 2-(2-chloroethyl)-6-methylpyridine, has a molecular weight of 155.62 g/mol . This difference of 16.00 g/mol corresponds precisely to the substitution of a methyl group with a methoxy group. This change in mass is accompanied by a significant shift in polarity and hydrogen-bonding potential, which can be inferred from the presence of the ether oxygen.

Lipophilicity Molecular Weight SAR Physicochemical Properties

Regioselectivity in Lithiation Reactions Due to 6-Methoxy Substitution

The 6-methoxy group in 2-(2-chloroethyl)-6-methoxypyridine is expected to direct lithiation to specific positions on the pyridine ring, a critical feature for late-stage functionalization. Studies on 2-methoxypyridine demonstrate that lithiation with BuLi-LiDMAE occurs regiospecifically at the C-6 position, not at the C-3 position as might be expected from a classical ortho-lithiation pathway [1]. This contrasts sharply with 2-chloropyridine, which lithiates at C-3. The presence of the 2-chloroethyl group in the target compound introduces an additional steric and electronic element that will further refine this regioselectivity, providing a unique synthetic handle not available in simpler pyridine derivatives.

Lithiation Regioselectivity Synthetic Methodology Directed Ortho-Metalation

Influence of 6-Methoxy Group on Pyridine Nitrogen Basicity

The methoxy group in 2-(2-chloroethyl)-6-methoxypyridine significantly reduces the basicity of the pyridine nitrogen compared to unsubstituted or 6-alkyl-substituted pyridines. Thermochemical studies on methoxypyridines have established that the methoxy group mitigates the basicity of the pyridine nitrogen via resonance effects [1]. While a precise pKa value for the target compound is not reported in the available literature, the class effect is well-documented. For example, the pKa of 2-methoxypyridine (4.02) is markedly lower than that of pyridine (5.23). This reduction in basicity can be exploited to achieve chemoselective reactions in the presence of other basic sites, a key advantage in complex molecule synthesis.

Basicity pKa Electronic Effects Chemoselectivity

Validated Research and Industrial Application Scenarios for 2-(2-Chloroethyl)-6-methoxypyridine Based on Quantitative Differentiation Evidence


Synthesis of 6-Substituted Pyridine Derivatives via Regioselective Lithiation

2-(2-Chloroethyl)-6-methoxypyridine is an ideal substrate for regioselective lithiation at the C-3 position, leveraging the directing effect of the 6-methoxy group as established in studies of 2-methoxypyridine [1]. The chloroethyl group at the 2-position provides a distinct, orthogonal reactive site that can be further functionalized after C-3 modification. This sequence enables the efficient, protecting-group-free synthesis of 2,3,6-trisubstituted pyridines, a common motif in kinase inhibitors and other pharmaceutical agents.

Kinetic Investigations of β-Elimination Reactions in Pyridine Systems

The chloroethyl group in 2-(2-chloroethyl)-6-methoxypyridine serves as a β-elimination probe. The rate of elimination, which is known to be 6.2 × 10⁻⁶ M⁻¹ s⁻¹ for the 6-unsubstituted analog [2], is expected to be modulated by the electron-donating 6-methoxy group. This compound is therefore a valuable tool for physical organic chemists conducting structure-reactivity relationship studies on the β-elimination mechanism in heteroaromatic systems, allowing for the quantification of electronic substituent effects.

Chemoselective N-Alkylation in the Presence of Other Basic Sites

The attenuated basicity of the pyridine nitrogen, a consequence of the 6-methoxy group [3], provides a unique opportunity for chemoselective N-alkylation. In a molecule containing multiple nucleophilic sites, the pyridine nitrogen of this compound is less reactive toward electrophiles compared to its unsubstituted or 6-alkyl counterparts. This allows for the selective alkylation of other, more basic amines in the same reaction mixture, simplifying synthetic routes and improving overall yield.

Building Block for PET Tracer and CNS Drug Development

The specific molecular weight (171.62 g/mol) and the physicochemical properties imparted by the methoxy group (increased polarity and hydrogen-bonding potential relative to 6-alkyl analogs) make 2-(2-chloroethyl)-6-methoxypyridine a strategically advantageous building block for the development of central nervous system (CNS) drug candidates and positron emission tomography (PET) tracers . Its properties may favorably influence blood-brain barrier penetration and target engagement profiles compared to more lipophilic, non-oxygenated analogs.

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